molecular formula C25H30BrP B077639 Heptyltriphenylphosphonium bromide CAS No. 13423-48-8

Heptyltriphenylphosphonium bromide

Cat. No. B077639
CAS RN: 13423-48-8
M. Wt: 441.4 g/mol
InChI Key: WCZSOHSGMBVYFW-UHFFFAOYSA-M
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Description

Heptyltriphenylphosphonium bromide is a phosphonium salt that has been explored for various applications in organic synthesis and catalysis. The interest in this compound stems from its unique chemical structure, which imparts distinctive physical and chemical properties, making it a versatile reagent in organic transformations.

Synthesis Analysis

The synthesis of aryltriphenylphosphonium bromides, including heptyltriphenylphosphonium bromide, typically involves the reaction of triphenylphosphine with aryl bromides. A metal-free synthesis approach has been developed that allows the synthesis of multifunctional aryltriphenylphosphonium bromides by reacting triphenylphosphine with aryl bromides in refluxing phenol, showcasing the compound's versatility and adaptability in synthesis processes (Huang & Zhong, 2019).

Molecular Structure Analysis

The molecular structure of phosphonium bromides like heptyltriphenylphosphonium has been characterized using various spectroscopic techniques, including IR, UV/Visible, and NMR spectroscopy. These techniques have elucidated the complex's crystalline structure, revealing insights into its geometric configuration and bonding characteristics (Ghammamy et al., 2007).

Chemical Reactions and Properties

Heptyltriphenylphosphonium bromide participates in various chemical reactions, serving as a catalyst or reagent in organic synthesis. It has been used as a catalyst in the cyclotrimerization of aldehydes, highlighting its efficacy in facilitating complex organic reactions (Hon & Lee, 2001).

Scientific Research Applications

  • Organic Synthesis and Catalysis:

    • Benzyltriphenylphosphonium tribromide (BTPTB), related to Heptyltriphenylphosphonium bromide, is used as a catalyst for converting alcohols to trimethylsilyl ethers, desilylation of these ethers, and oxidation of the ethers to carbonyl compounds (Shirini et al., 2010).
    • Difluoromethyltriphenylphosphonium bromide, another similar compound, is used for bromodifluoromethylation of alkenes under photoredox conditions (Lin et al., 2016).
  • Antimicrobial Activity:

    • Various derivatives of triphenylphosphonium bromides, including alkyl esters of carboxylate phosphabetaine, exhibit broad-spectrum activity against gram-positive and gram-negative bacteria and Candida albicans (Galkina et al., 2013).
  • Chemical Stabilization in Bioassays:

    • A compound similar to Heptyltriphenylphosphonium bromide, 9,10-bismethyltriphenylphosphoniumantracene, stabilizes bioassays, preserving their glucose content for extended periods. This is useful for studying metabolic processes in various expeditions (Iarmol'chuk, 1998).
  • Material Science and Polymer Chemistry:

    • A quaternary phosphonium-type cationic polyacrylamide with a butyltriphenylphosphonium bromide moiety displays dual-functional antibacterial and antiviral activities. It can be used in hygiene products or water clarification processes (Xue et al., 2014).
  • Molecular Recognition and Separation:

    • Methyltriphenylphosphonium bromide-based molecularly imprinted polymers are effective for selective purification of bioactive compounds in complex samples, such as rutin and quercetin from Herba Artemisiae Scopariae (Ma et al., 2017).

Safety And Hazards

Heptyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

  • "Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA"
  • "One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols"

properties

IUPAC Name

heptyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSOHSGMBVYFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928524
Record name Heptyl(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyltriphenylphosphonium bromide

CAS RN

13423-48-8
Record name Phosphonium, heptyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13423-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyltriphenylphosphonium bromide
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Record name Heptyl(triphenyl)phosphanium bromide
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Record name Heptyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
DA Kuznetsova, GA Gaynanova, LA Vasileva… - Journal of materials …, 2019 - pubs.rsc.org
The purpose of this work was to obtain cationic liposomes based on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine noncovalently modified using alkyltriphenylphosphonium bromides (…
Number of citations: 46 pubs.rsc.org
SM Patil, SK Gupta, D Goswami, A Ghosh… - ACS Applied …, 2022 - ACS Publications
… Herein, for the first time, we report a novel DES based on heptyltriphenylphosphonium bromide (C 7 … The preparation of the DES from heptyltriphenylphosphonium bromide and DA (as a …
Number of citations: 7 pubs.acs.org
T Dzhumakulov, MM Kadyrova - Chemistry of Natural Compounds, 1992 - Springer
… of the sex pheromone of the cotton bollworm Heliothis armigera - has been obtained by a three-stage synthesis from 9-acetoxynonanal and n-heptyltriphenylphosphonium bromide …
Number of citations: 4 link.springer.com
SM Patil, R Agrawal, R Gupta, SK Gupta, A Ghosh… - Dalton …, 2023 - pubs.rsc.org
… We have, for the first time, presented novel luminescent DES synthesized from heptyltriphenylphosphonium bromide (C7PPh3Br) and decanoic acid.This DES was explored here to …
Number of citations: 3 pubs.rsc.org
J Ghostin, C Bordereau, JC Braekman - Natural product research, 2011 - Taylor & Francis
… Butyllithium in hexane (3.5 mL, 1.4 mol L −1 , 4.9 mmol) was added dropwise to a suspension of 1-heptyltriphenylphosphonium bromide (5, 2 g, 4.5 mmol) in dry THF (13 mL). The …
Number of citations: 7 www.tandfonline.com
Y Naoshima, M Kawakubo, S Wakabayashi… - Agricultural and …, 1981 - jstage.jst.go.jp
… heptyltriphenylphosphonium bromide (4.5 g, 0.0113 mol) in dry toluene (150 ml) 12-crown-4 (0.27 g, 0.0015 mol) and then 1.60 msolution of /z-butyllithium (10 ml, 0.01 6 mol) in /z-…
Number of citations: 26 www.jstage.jst.go.jp
X Lu, C Sun, WJ Valentine, SE, J Liu… - The Journal of …, 2009 - ACS Publications
… Wittig reaction of 4-bromobenzaldehyde with the ylide of n-heptyltriphenylphosphonium bromide gave arylalkene 6 as an E,Z (1:3) mixture (Scheme 1). Sonogashira coupling between …
Number of citations: 52 pubs.acs.org
H Ono, K Fujiwara, M Hashimoto, E Sugiyama… - Journal of molecular …, 1989 - Elsevier
In the synthesis gas reaction using homogeneous ruthenium catalysts combined with an onium halide, the nature of halogen anions affected characteristically the yields of oxygenated …
Number of citations: 13 www.sciencedirect.com
H Shin, HA Gennadios, DA Whittington… - Bioorganic & medicinal …, 2007 - Elsevier
… Compound 7 was prepared by the Wittig reaction of heptyltriphenylphosphonium bromide and methyl 4-(formyl)benzoate followed by hydrolysis with lithium hydroxide in THF. …
Number of citations: 32 www.sciencedirect.com
YN Chen, PY Chung, SC Yen - Polymer composites, 2012 - Wiley Online Library
… polymer solution, the MMT of nanoclay was modified by cationic surfactants which were dimethylethylhexadecylammonium bromide (S378) and n-heptyltriphenylphosphonium bromide (…

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